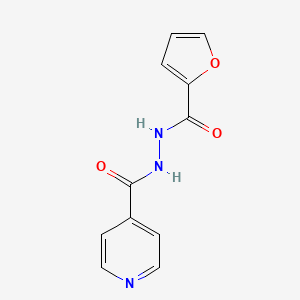

N'-(Furan-2-carbonyl)isonicotinohydrazide

Description

N'-(Furan-2-carbonyl)isonicotinohydrazide is a Schiff base derived from isonicotinic hydrazide (isoniazid) and furan-2-carboxylic acid. Its structure features a hydrazide linkage (-CONH-NH-) bridging the isonicotinoyl group and the furan-2-carbonyl moiety. Its derivatives are widely studied for structural modifications to enhance bioactivity and physicochemical properties .

Properties

IUPAC Name |

N'-(furan-2-carbonyl)pyridine-4-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3/c15-10(8-3-5-12-6-4-8)13-14-11(16)9-2-1-7-17-9/h1-7H,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQFTWLMWVKAICR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NNC(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80950019 | |

| Record name | N-[(Furan-2-yl)(hydroxy)methylidene]pyridine-4-carbohydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27293-28-3 | |

| Record name | Hydrazine, 1-(2-furoyl)-2-isonicotinoyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027293283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(Furan-2-yl)(hydroxy)methylidene]pyridine-4-carbohydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of N’-(Furan-2-carbonyl)isonicotinohydrazide typically involves the reaction of furan-2-carboxylic acid with isoniazid. One common method uses 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) as coupling agents in dichloromethane at room temperature. This reaction yields the compound in high purity and with a good percentage yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.

Chemical Reactions Analysis

N’-(Furan-2-carbonyl)isonicotinohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The furan ring and isonicotinohydrazide moiety can undergo substitution reactions with various reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N'-(Furan-2-carbonyl)isonicotinohydrazide typically involves the reaction of furan-2-carboxylic acid derivatives with isoniazid under specific conditions. For instance, a study reported the successful synthesis of a related compound using a catalytic reaction with 4-dimethylaminopyridine (DMAP) and dichloromethane, yielding a product with good binding affinity for cyclooxygenase-2 (COX-2), indicating its potential as an anti-inflammatory agent .

Biological Activities

This compound exhibits a range of biological activities, making it a compound of interest in pharmacology:

- Anticancer Activity : Research has shown that furan-based compounds can exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives similar to this compound have been tested against lung (A549), gastric (BGC823), and esophageal (Eca109) cancer cell lines, demonstrating dose-dependent anti-proliferative activities . The mechanisms often involve apoptosis induction and modulation of key apoptotic proteins .

- Antimicrobial Properties : Compounds in the hydrazide-hydrazone class, including those derived from furan, have shown promising antimicrobial activities against various pathogens. Studies indicate that these compounds can inhibit bacterial growth effectively, suggesting their potential use in treating infections caused by resistant strains .

- Anti-inflammatory Effects : Molecular docking studies suggest that this compound may inhibit COX-2, an enzyme involved in inflammation pathways. This positions the compound as a candidate for developing new anti-inflammatory drugs .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of furan-based hydrazides:

Mechanism of Action

The mechanism of action of N’-(Furan-2-carbonyl)isonicotinohydrazide involves its interaction with specific molecular targets and pathways. For example, molecular docking studies have shown that the compound has a good binding affinity for cyclooxygenase-2 (COX-2) protein, suggesting its potential as a COX-2 inhibitor . This interaction may involve hydrophobic interactions and π–sigma and π–alkyl interactions with specific amino acid residues in the protein.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Furan Ring

a) N'-(5-Bromofuran-2-carbonyl)isonicotinohydrazide

- Structural Difference : Incorporation of a bromine atom at the 5-position of the furan ring.

- Impact: Electronic Effects: Bromine's electron-withdrawing nature increases electrophilicity, altering redox properties and ligand-metal coordination . Bioactivity: Enhanced cytotoxicity in docking studies compared to the non-brominated analogue, suggesting improved binding to biological targets (e.g., viral proteases) . Spectroscopic Data: Distinct IR peaks at 750 cm⁻¹ (C-Br stretch) and NMR shifts (δ 7.8 ppm for furan-H) confirm structural modification .

b) N'-(5-Nitrofuran-2-carbonyl)isonicotinohydrazide

- Structural Difference: Nitro group (-NO₂) at the 5-position of the furan ring.

- Impact :

Modifications in the Hydrazide Linkage

a) N'-(Furan-2-ylmethylene)isonicotinohydrazide (FINH)

- Structural Difference : Replacement of the carbonyl group (-CO-) with a methylene group (-CH₂-).

- Impact :

- Coordination Chemistry : Acts as a neutral bidentate ligand via azomethine-N and carbonyl-O, forming stable Cu(II) complexes with distorted octahedral geometry .

- Antimicrobial Activity : Cu-FINH complexes exhibit moderate activity against E. coli (ZOI: 12 mm) but lower efficacy than carbonyl-containing analogues .

b) N'-(Phenylmethylene)isonicotinohydrazide

- Structural Difference : Substitution of the furan ring with a phenyl group.

- Impact :

Enzyme Inhibition and Pharmacological Derivatives

a) Alkaline Phosphatase (AP) Inhibitors

- Key Derivatives: (E)-N'-(4-Hydroxy-3-methoxybenzylidene)isonicotinohydrazide: IC₅₀ = 0.45 µM against bovine tissue-nonspecific AP (b-TNAP) . (E)-N'-(4-Chlorobenzylidene)isonicotinohydrazide: IC₅₀ = 0.32 µM against calf intestinal AP (c-IAP) .

- Comparison : Furan derivatives generally show lower AP inhibition than aromatic benzylidene analogues, highlighting the role of substituent hydrophobicity .

b) Anti-Tubercular Analogues

Physicochemical and Spectroscopic Comparisons

Table 1: Key Properties of Selected Analogues

| Compound | Melting Point (°C) | Solubility (Ethanol) | λ_max (UV, nm) | Notable Bioactivity |

|---|---|---|---|---|

| N'-(Furan-2-carbonyl)isonicotinohydrazide | 210–212 | High | 280 | Moderate antimicrobial activity |

| N'-(5-Bromofuran-2-carbonyl)isonicotinohydrazide | 198–200 | Moderate | 295 | Cytotoxicity (IC₅₀: 12 µM) |

| N'-(5-Nitrofuran-2-carbonyl)isonicotinohydrazide | 225–227 | Low | 310 | Antioxidant (EC₅₀: 18 µM) |

| N'-(Phenylmethylene)isonicotinohydrazide | 185–187 | High | 265 | Corrosion inhibition (94.7%) |

Table 2: Computational Parameters (DFT Studies)

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |

|---|---|---|---|

| This compound | -5.5 | -2.1 | 3.4 |

| N'-(5-Bromofuran-2-carbonyl)isonicotinohydrazide | -5.3 | -1.9 | 3.4 |

| N'-(Phenylmethylene)isonicotinohydrazide | -5.2 | -1.8 | 3.4 |

Biological Activity

N'-(Furan-2-carbonyl)isonicotinohydrazide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Synthesis

This compound can be synthesized through the reaction of furan-2-carboxylic acid with isoniazid, often facilitated by catalysts such as 4-dimethylaminopyridine (DMAP). The synthesis typically yields a colorless solid, confirmed through various spectroscopic techniques including NMR and mass spectrometry .

Biological Activities

1. Antimicrobial Activity

this compound has been shown to possess significant antimicrobial properties. For instance, studies indicate that derivatives of isonicotinoylhydrazones exhibit potent activity against Mycobacterium tuberculosis, with some compounds demonstrating minimum inhibitory concentrations (MICs) comparable to established drugs like isoniazid .

2. Antitumor Activity

Research has highlighted the antiproliferative effects of this compound against various cancer cell lines. Molecular docking studies suggest that it interacts effectively with cyclooxygenase-2 (COX-2), a target implicated in cancer progression, showing a binding affinity that supports its potential as a COX-2 inhibitor .

Study 1: Antimycobacterial Activity

In one study, this compound was evaluated for its effectiveness against M. tuberculosis. The compound demonstrated significant inhibition of bacterial growth, with MIC values suggesting it could serve as a lead compound for further development in tuberculosis treatment .

Study 2: Anticancer Potential

Another investigation focused on the antiproliferative activity of various derivatives of isonicotinoylhydrazones, including this compound. The results indicated that these compounds exhibited IC50 values ranging from 0.5 to 3.2 µM against human cancer cell lines such as HepG2 and HCT-116, indicating strong anticancer potential .

Data Tables

| Activity Type | Cell Line / Pathogen | IC50/MIC (µM) | Reference |

|---|---|---|---|

| Antimycobacterial | Mycobacterium tuberculosis | < 10 | |

| Antiproliferative | HepG2 | 0.5 - 3.2 | |

| HCT-116 | 0.5 - 3.2 |

The biological activity of this compound can be attributed to its ability to interact with specific proteins involved in cellular processes:

- COX-2 Inhibition : The compound binds to COX-2, inhibiting its activity and potentially reducing inflammation and tumor growth.

- ROS Generation : Studies indicate that certain derivatives induce reactive oxygen species (ROS), leading to apoptosis in cancer cells by modulating apoptotic pathways through proteins like caspase-3 and Bcl-2 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.